N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)propanamide
Description
N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)propanamide is a chemical compound with the molecular formula C7H12ClNO3S. This compound is characterized by the presence of a chlorinated tetrahydrothiophene ring with a sulfone group and a propanamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Properties
IUPAC Name |
N-(4-chloro-1,1-dioxothiolan-3-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClNO3S/c1-2-7(10)9-6-4-13(11,12)3-5(6)8/h5-6H,2-4H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEZGBYLTSMNHRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1CS(=O)(=O)CC1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)propanamide typically involves the chlorination of tetrahydrothiophene followed by sulfonation and subsequent reaction with propanamide. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields a higher quantity of the compound. The process involves the use of large-scale chlorination and sulfonation equipment, followed by purification steps to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the sulfone group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)propanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)propanamide involves its interaction with specific molecular targets. The sulfone group is known to participate in various biochemical pathways, potentially inhibiting or activating certain enzymes. The exact pathways and targets are still under investigation, but the compound’s unique structure allows it to interact with a variety of biological molecules.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)propionamide
- N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)butanamide
Uniqueness
N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)propanamide is unique due to its specific combination of a chlorinated tetrahydrothiophene ring and a propanamide moiety This structure imparts distinct chemical and biological properties that are not observed in closely related compounds
Biological Activity
N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)propanamide is a synthetic compound characterized by a complex structure that includes a chlorinated tetrahydrothiophene ring and a propanamide moiety. This article explores its biological activity, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 225.69 g/mol. The compound's unique structural features contribute to its biological interactions:
- Chlorinated Tetrahydrothiophene Ring : This moiety enhances electrophilicity, potentially allowing for various chemical reactions.
- Propanamide Group : Common in pharmacologically active compounds, this group aids in receptor interactions.
The biological activity of this compound is hypothesized to involve interactions with specific enzymes and receptors. The sulfone group within the structure may play a crucial role in biochemical pathways, possibly acting as an inhibitor or modulator of enzyme activity.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways.
- Receptor Modulation : It could interact with various receptors, influencing cellular signaling pathways.
Biological Activity and Applications
Research indicates that compounds with similar structures often exhibit notable biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Here are some potential applications for this compound:
- Antimicrobial Activity : Due to its structural resemblance to known antibiotics, it may possess activity against resistant pathogens.
- Anti-inflammatory Properties : Compounds with similar functional groups have shown potential in reducing inflammation.
- Drug Discovery : Its unique structure makes it a candidate for developing new therapeutic agents targeting specific diseases.
Study 1: Antimicrobial Activity
A study examining the antimicrobial effects of similar tetrahydrothiophene derivatives found that modifications to the sulfur-containing ring can enhance activity against Gram-positive bacteria. This suggests that this compound might also exhibit similar effects.
Study 2: Enzyme Interaction
Research using surface plasmon resonance (SPR) showed that tetrahydrothiophene derivatives can effectively bind to target enzymes. This technique could be applied to investigate the binding affinity of this compound to specific proteins involved in disease pathways.
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Chlorinated tetrahydrothiophene + propanamide | Potential antimicrobial and anti-inflammatory |
| N-(4-chloro-benzyl)-2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide | Similar core structure | Known antibacterial properties |
| N-(4-chloro-thiophen-2-yl)propanamide | Thiophene instead of tetrahydrothiophene | Moderate anti-inflammatory effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
